Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that has been widely used in scientific research for its various applications. It is a white crystalline powder with a molecular weight of 241.7 g/mol and a melting point of 78-80°C.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is not fully understood, but it is believed to work by inhibiting the growth and proliferation of microorganisms and by modulating the immune response. It has been reported to inhibit the activity of certain enzymes and to interfere with the synthesis of nucleic acids.
Biochemical and Physiological Effects:
Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate has been reported to exhibit several biochemical and physiological effects, including the inhibition of protein synthesis, the inhibition of DNA replication, and the modulation of the immune response. It has also been reported to exhibit antifungal and antibacterial properties, making it a promising candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate has several advantages for lab experiments, including its stability and ease of synthesis. It has also been reported to exhibit a broad spectrum of activity against various microorganisms, making it a useful tool for the study of microbial growth and proliferation. However, it is important to note that Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is a toxic compound and should be handled with care in the laboratory.
Future Directions
There are several future directions for the study of Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. One area of research could focus on the development of new drugs based on the structure of Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Another area of research could focus on the mechanism of action of Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate and the identification of its molecular targets. Additionally, the study of the biochemical and physiological effects of Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate could lead to a better understanding of its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate involves the reaction of 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methanol and triethylamine to yield the desired product. This synthesis method has been reported in several research articles and is considered a reliable and efficient method for the preparation of Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.
Scientific Research Applications
Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate has been used in several scientific research applications, including the development of new drugs and the study of various biological processes. It has been reported to exhibit antifungal, antibacterial, and anti-inflammatory properties and has been used in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
methyl 4-chloro-5-ethyl-2-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-4-5-6(9)7(8(12)13-3)11(2)10-5/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGLWSDPUXKEEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Cl)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564093 |
Source
|
Record name | Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | |
CAS RN |
128537-31-5 |
Source
|
Record name | Methyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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